L-Glutaminyl-L-leucyl-L-leucylglycine
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Overview
Description
L-Glutaminyl-L-leucyl-L-leucylglycine is a tetrapeptide composed of the amino acids L-glutamine, L-leucine, and glycineThe molecular formula of this compound is C19H35N5O6, and it has an average mass of 429.511 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-leucyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-leucyl-L-leucylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include the individual amino acids (L-glutamine, L-leucine, and glycine) and their oxidized or reduced forms .
Scientific Research Applications
L-Glutaminyl-L-leucyl-L-leucylglycine has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industrial: Utilized in the production of bioactive peptides and as a model compound in peptide synthesis research.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-leucyl-L-leucylglycine involves its interaction with specific enzymes and receptors. For example, it can act as a substrate for peptidases, which cleave the peptide bonds to release the constituent amino acids. These amino acids can then participate in various metabolic pathways, contributing to cellular functions such as protein synthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-leucylglycine: A tripeptide composed of two L-leucine units and glycine.
L-Leucyl-L-glutaminyl-L-leucylglycyl-L-leucine: A pentapeptide with a similar sequence but an additional leucine and glycine
Uniqueness
L-Glutaminyl-L-leucyl-L-leucylglycine is unique due to the presence of L-glutamine, which imparts specific biochemical properties. The combination of these amino acids in a tetrapeptide structure allows for unique interactions with enzymes and receptors, making it valuable for research and potential therapeutic applications .
Properties
CAS No. |
845509-98-0 |
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Molecular Formula |
C19H35N5O6 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H35N5O6/c1-10(2)7-13(18(29)22-9-16(26)27)24-19(30)14(8-11(3)4)23-17(28)12(20)5-6-15(21)25/h10-14H,5-9,20H2,1-4H3,(H2,21,25)(H,22,29)(H,23,28)(H,24,30)(H,26,27)/t12-,13-,14-/m0/s1 |
InChI Key |
DBPMRIMTFQCWES-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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